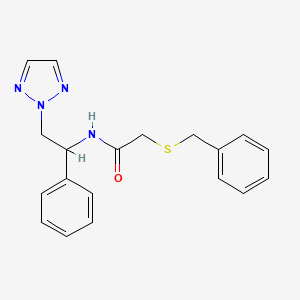

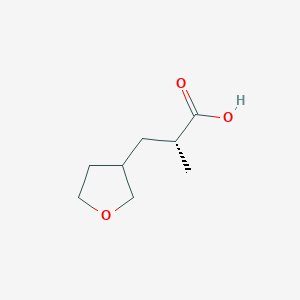

![molecular formula C16H16N8 B2610816 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile CAS No. 2320954-70-7](/img/structure/B2610816.png)

6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied as a bromodomain inhibitor, specifically targeting the BRD4 protein . BRD4 is a well-studied target due to its role in recognizing acetylated lysine for epigenetic reading, making it a promising therapeutic target for various diseases, including cancers .

Molecular Structure Analysis

The molecular structure of this compound is related to its function as a bromodomain inhibitor . The binding modes of these inhibitors have been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research in heterocyclic compound synthesis often explores the creation of novel molecules with potential pharmaceutical or material applications. For instance, studies on the reactivity of related heterocyclic compounds, like pyridotriazoles, have shown that these molecules can serve as key intermediates for synthesizing a wide range of functionalized heterocycles and bioactive molecules through various denitrogenative reactions (Filippov, Titov, & Rostovskii, 2020). These reactions are catalyzed by metals, light, and acids, indicating the versatility of these compounds in synthetic organic chemistry.

Chemical Reactions and Mechanisms

The study of chemical reactions and mechanisms involving related heterocyclic compounds is crucial for understanding their potential applications. For example, the photolysis of triazolo[1,5-b]pyridazine derivatives has been investigated to understand the formation and rearrangement of various related compounds through ring-expansion, ring-opening, and fragmentation processes (Kvaskoff, Bednarek, & Wentrup, 2010). These studies provide insights into the reactivity and stability of these compounds, which are essential for designing novel molecules with desired properties.

Pharmaceutical Applications

Although direct drug use and dosage are excluded from this summary, it's worth noting that research into related heterocyclic compounds often targets the development of new therapeutic agents. For example, the synthesis of triazolo- and tetrazolopyridazine derivatives has been explored for their potential hypotension and heart rate-modifying activities (Katrusiak et al., 2001). These studies illustrate the broader interest in leveraging the unique properties of heterocyclic compounds for developing novel pharmaceuticals.

Structural and Theoretical Analysis

The synthesis and structural analysis of heterocyclic compounds, like pyridazine analogs, highlight their significance in medicinal chemistry due to their diverse pharmaceutical implications. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been synthesized and characterized, demonstrating the importance of detailed structural elucidation in understanding the potential applications of these molecules (Sallam et al., 2021).

Mécanisme D'action

The compound acts as a bromodomain inhibitor, specifically targeting the BRD4 protein . BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Propriétés

IUPAC Name |

6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8/c17-11-13-3-1-4-14(19-13)22-7-2-8-23(10-9-22)16-6-5-15-20-18-12-24(15)21-16/h1,3-6,12H,2,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSPYOWUCMABEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C2=CC=CC(=N2)C#N)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2610734.png)

![N-(4-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2610737.png)

![2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine](/img/structure/B2610738.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2610747.png)

![N-(2-furylmethyl)-4-[2-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2610748.png)

![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2610752.png)

![1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2610754.png)